molecular formula C27H30O12 B11163362 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B11163362
M. Wt: 546.5 g/mol
InChI Key: BNGZCOVORSGMMU-ZANOAUCBSA-N
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Description

[3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE is a complex organic compound that features multiple functional groups, including acetoxy groups and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE typically involves multi-step organic reactions. The starting materials might include a chromenyl derivative and a protected sugar moiety. The acetoxy groups are usually introduced through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenyl moiety can undergo oxidation reactions to form quinones.

    Reduction: Reduction of the chromenyl group can lead to dihydro derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the acetoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biological research, this compound might be studied for its potential bioactivity. The chromenyl moiety is known for its antioxidant properties, which could make this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chromenyl moiety could play a role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE: vs. : The latter has a propionate group instead of an acetate group, which might affect its reactivity and biological activity.

    [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE: vs. : The benzoate derivative might have different solubility and stability properties.

Uniqueness

The unique combination of functional groups in [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE makes it a valuable compound for various applications. Its structural complexity allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C27H30O12

Molecular Weight

546.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C27H30O12/c1-13(28)33-12-22-23(34-14(2)29)24(35-15(3)30)25(36-16(4)31)27(39-22)37-17-9-10-19-18-7-5-6-8-20(18)26(32)38-21(19)11-17/h9-11,22-25,27H,5-8,12H2,1-4H3/t22-,23-,24+,25-,27-/m1/s1

InChI Key

BNGZCOVORSGMMU-ZANOAUCBSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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